N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(24-15-18-7-3-6-17-5-1-2-9-21(17)18)25-14-4-8-20(16-25)27-19-10-12-23-13-11-19/h1-3,5-7,9-13,20H,4,8,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKMLNXNMMNDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is functionalized to introduce a reactive group, such as a halide or an alcohol.
Pyridine Coupling: The functionalized naphthalene is then coupled with a pyridine derivative through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Piperidine Introduction: The intermediate product is reacted with a piperidine derivative, often through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Product Purification: The crude product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the compound, especially on the amide group, using reducing agents such as lithium aluminum hydride or borane complexes.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
Oxidation: Oxidized derivatives of naphthalene and pyridine.
Reduction: Reduced amide to amine.
Substitution: Substituted naphthalene or pyridine derivatives.
Scientific Research Applications
Chemistry
N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology
In biological research, this compound can be used as a ligand in binding studies to understand protein-ligand interactions, which is crucial for drug discovery.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(naphthalen-1-ylmethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxamide Cores
Compound A : N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide
- Structure : Features a phenylmethylene group at the 4-position of the piperidine ring and a trifluoromethyl-pyridinyloxy substituent.
- Activity : Identified as a fatty acid amide hydrolase (FAAH) inhibitor, highlighting the role of electron-withdrawing groups (e.g., trifluoromethyl) in enhancing enzyme binding .
- Comparison : The target compound lacks the trifluoromethyl group and phenylmethylene bridge but incorporates a naphthalenylmethyl group. This substitution may reduce FAAH affinity but improve lipophilicity and membrane permeability due to naphthalene’s planar aromatic system .
Compound B : MET Kinase Inhibitor (N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide)
- Structure : Contains a fluorinated pyrazolo-pyridine scaffold and a fluorophenyl group.
- Activity : Demonstrates potent MET kinase inhibition, with preclinical studies emphasizing fluorine’s role in improving metabolic stability and target engagement .
- Comparison : The target compound’s naphthalenylmethyl group introduces bulkier aromaticity compared to Compound B’s fluorophenyl group. This may reduce kinase selectivity but enhance interactions with hydrophobic binding pockets in other targets .
Compound C : Quinoline-Based Analogues (e.g., N-(3-cyano-4-(3-ethynylphenylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide)
- Structure: Integrates a quinoline core with pyridin-4-yloxy and piperidine substituents.
- Activity: Designed for tyrosine kinase inhibition, leveraging the quinoline scaffold for DNA intercalation or ATP-binding site interactions .
- Comparison: The absence of a quinoline system in the target compound limits direct DNA interactions but may reduce off-target toxicity. The naphthalene group could mimic quinoline’s planar aromaticity in certain contexts .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Compound A (FAAH Inhibitor) | Compound B (MET Inhibitor) |
|---|---|---|---|
| Core Structure | Piperidine-carboxamide | Piperidine-carboxamide | Pyrazolo-pyridine |
| Key Substituents | Naphthalenylmethyl | Trifluoromethyl-pyridinyloxy | Fluorophenyl, Fluoropyridine |
| Lipophilicity (Predicted) | High (naphthalene) | Moderate (trifluoromethyl) | High (fluorine substituents) |
| Enzymatic Targets | Not specified | FAAH | MET kinase |
- Solubility : The target compound’s naphthalene group likely reduces aqueous solubility compared to Compound A’s polar trifluoromethyl group but may enhance blood-brain barrier penetration .
- Metabolic Stability : Fluorine atoms in Compound B improve resistance to oxidative metabolism, whereas the naphthalene system in the target compound may increase susceptibility to CYP450-mediated oxidation .
Therapeutic Implications
- Compound A ’s FAAH inhibition suggests utility in pain or inflammation disorders, whereas Compound B ’s MET targeting aligns with oncology applications. The target compound’s structural uniqueness may position it for niche applications, such as central nervous system disorders (due to naphthalene’s lipophilicity) or allosteric modulation of G-protein-coupled receptors .
Q & A
Q. How to ensure reproducibility in synthesis and bioassays?
- Answer :
- Synthesis : Document reaction parameters (temp, solvent, catalyst loading) in open-access platforms (e.g., ChemRxiv).
- Assays : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable data). Use Z′-factor validation for HTS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
